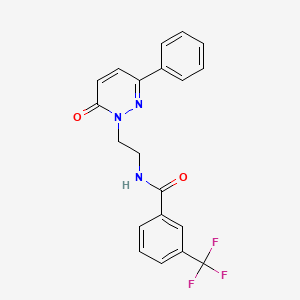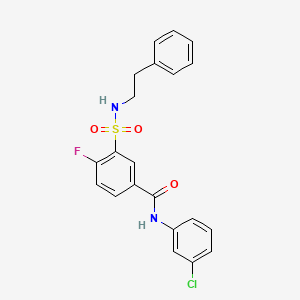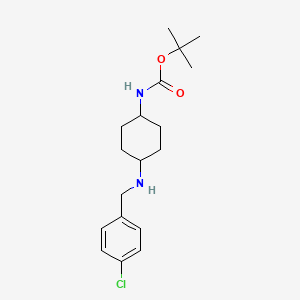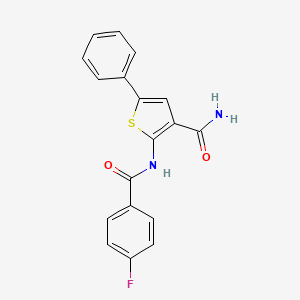![molecular formula C14H20N2O3 B2787574 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid CAS No. 883546-69-8](/img/structure/B2787574.png)
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid is a chemical compound with the molecular formula C14H20N2O3. It is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a propionic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid typically involves the reaction of 4-methoxyphenylpiperazine with a suitable propionic acid derivative. One common method includes the use of 4-methoxyphenylpiperazine and 3-bromopropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 3-[4-(4-Hydroxy-phenyl)-piperazin-1-yl]-propionic acid.
Reduction: 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The propionic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylpiperazine: Lacks the propionic acid moiety but shares the piperazine and methoxyphenyl groups.
3-[4-(4-Hydroxy-phenyl)-piperazin-1-yl]-propionic acid: Similar structure with a hydroxyl group instead of a methoxy group.
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propanol: Similar structure with an alcohol group instead of a carboxylic acid.
Uniqueness
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid is unique due to its combination of a piperazine ring, methoxyphenyl group, and propionic acid moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a valuable compound in scientific research .
Propriétés
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWILMADDKBVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2787491.png)


![methyl 2-[8-(2,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2787494.png)
![1-[3-(dimethylamino)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2787496.png)
![[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2787497.png)



![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)



![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2787513.png)
